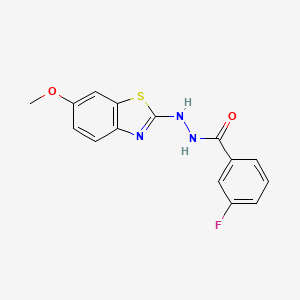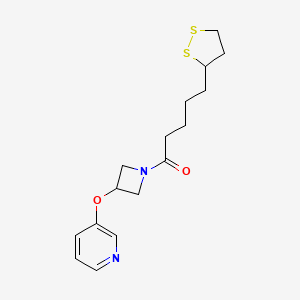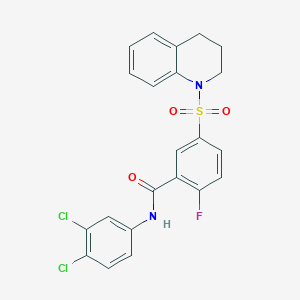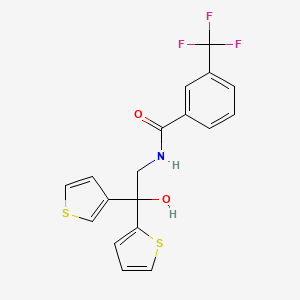
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as DMAPF and is a derivative of isoxazole.
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies are fundamental in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body, as well as their mechanisms of action. For instance, the study on the pharmacokinetics and pharmacodynamics of AM103, a novel 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrates how these properties are evaluated in healthy subjects, revealing dose-dependent inhibition of leukotriene production, which is linked to asthma and other inflammatory diseases (Bain et al., 2010).
Clinical Trials and Drug Efficacy
Clinical trials play a crucial role in assessing the efficacy and safety of new drugs. The pharmacokinetic study of a potent HIV-1 protease inhibitor, L-735,524, in human urine highlights the importance of identifying metabolites to understand drug metabolism and potential efficacy (Balani et al., 1995).
Drug Interaction Studies
Understanding the interaction between different drugs is crucial for developing safe and effective therapeutic regimens. The study on the interaction between 3,4-Methylenedioxymethamphetamine (Ecstasy) and paroxetine illustrates how drug interactions can influence the pharmacological effects and pharmacokinetics of drugs, impacting their efficacy and safety profiles (Farré et al., 2007).
Exploratory Research
Exploratory research in pharmacology often leads to the discovery of novel therapeutic applications or mechanisms of action for existing drugs. For example, the study on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) used in a naturalistic group setting suggests unintended improvements in depression and anxiety, showcasing the potential for repurposing substances for new therapeutic applications (Davis et al., 2019).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-12(11(2)21-17-10)6-7-15(18)16-9-14(19-3)13-5-4-8-20-13/h4-5,8,14H,6-7,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFUZKGFTBYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2758550.png)




![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)
![methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2758562.png)
![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)
![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)
![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

